二甲氧基亚铁

描述

Iron(2+) dimethoxide, also known as ferrocene, is a organometallic compound composed of two cyclopentadienyl rings that are bridged by a single iron atom. This compound is an important research topic due to its unique properties and its potential application in various scientific fields.

科学研究应用

生物医学应用

氧化铁纳米颗粒,包括二甲氧基亚铁,由于其在生物系统中的无毒作用,已广泛应用于生物医学领域 . 它们既具有磁性,又具有半导体性质,这使其在生物医学领域具有多种功能 .

癌症诊断和治疗

氧化铁纳米颗粒用于癌症诊断和治疗,例如光热疗法和热疗法 . 它们在肿瘤疾病的管理中发挥着重要作用 .

纳米治疗学

纳米治疗学是二甲氧基亚铁应用的另一个领域。 它涉及同时使用纳米粒子进行治疗和诊断 .

磁共振成像 (MRI)

氧化铁纳米颗粒因其超顺磁性而用于 MRI。 它们增强了 MRI 图像的对比度,使健康组织和患病组织更容易区分 .

药物递送

氧化铁纳米颗粒用于药物递送系统。它们可以被包覆上生物相容性涂层并装载药物。 纳米粒子的磁性使它们能够在磁场的作用下被引导到身体的特定区域 .

组织修复

氧化铁纳米颗粒用于组织修复。 它们可以刺激新细胞和组织的生长,帮助愈合过程 .

细胞分离和检测

氧化铁纳米颗粒用于细胞分离和检测。它们可以连接到特定类型的细胞的特定抗体上。 这使得这些细胞的分离和检测成为可能 .

磁性热疗

氧化铁纳米颗粒用于磁性热疗,这是一种癌症治疗方法。将纳米粒子引入肿瘤中,然后使用磁场加热它们。 热量会杀死癌细胞,而不会损伤周围的健康组织 .

作用机制

Target of Action

Iron(2+) dimethoxide, also known as iron(2+);methanolate, is a compound that has been used in various fields such as engineering, environmental catalysis, and organic syntheses Iron in general plays a crucial role in the body, particularly in the formation of hemoglobin in erythrocytes .

Mode of Action

For instance, iron combines with porphyrin and globin chains to form hemoglobin, which is critical for oxygen delivery from the lungs to other tissues .

Biochemical Pathways

Iron(2+) dimethoxide likely affects the same biochemical pathways as other iron compounds. Iron is essential for a myriad of biochemical reactions in microorganisms, plants, and animals . It is involved in energy metabolism, nucleotide synthesis, and plays a role in signaling pathways as well as host defense .

Pharmacokinetics

Humans have no way to excrete iron and lose only approximately 2 mg per day from desquamation of epithelial surfaces .

Result of Action

For instance, iron deficiency can lead to decreased production of hemoglobin and a microcytic, hypochromic anemia .

Action Environment

Environmental factors can influence the action, efficacy, and stability of iron(2+) dimethoxide. Factors such as diet, physical activity, exposure to certain substances, and stress can affect the body’s iron metabolism .

生化分析

Biochemical Properties

Iron(2+) dimethoxide interacts with various enzymes, proteins, and other biomolecules. Iron is essential for numerous cellular reactions that require oxygen transfer. It is also required for cytochrome P-450 enzyme oxidative metabolism and DNA synthesis

Cellular Effects

Iron(2+) dimethoxide influences cell function in various ways. Iron acts as a cellular toxin targeting the cardiovascular system and the liver, with secondary CNS effects, metabolic acidosis due to hyperlactemia and free proton production from the hydration of free ferric ions, and coagulopathy . The exact cellular effects of Iron(2+) dimethoxide are still being studied.

Molecular Mechanism

The molecular mechanism of Iron(2+) dimethoxide involves its interactions at the molecular level. Iron is involved in biological functions as a metal cofactor for many proteins and enzymes that are used in oxygen transport, electron transfer, and DNA synthesis

Temporal Effects in Laboratory Settings

The effects of Iron(2+) dimethoxide over time in laboratory settings are complex. Iron(2+) sulfate dissolved in H2SO4 against potassium permanganate showed a general upward trend as temperature increased

Dosage Effects in Animal Models

The effects of Iron(2+) dimethoxide vary with different dosages in animal models. Animal models are widely used to develop newer drugs for treatment of diabetes and its complications . The exact dosage effects of Iron(2+) dimethoxide in animal models are still being studied.

Metabolic Pathways

Iron(2+) dimethoxide is involved in various metabolic pathways. Iron is distributed to tissues through blood plasma, which contains only 2–4 mg of iron, bound by the iron transport protein transferrin

Transport and Distribution

Iron(2+) dimethoxide is transported and distributed within cells and tissues. The transporter protein Divalent Metal Transporter 1 (DMT1), located on the apical surface of enterocytes, facilitates the uptake of non-haem ferrous iron (Fe2+) from the intestinal lumen

Subcellular Localization

The subcellular localization of Iron(2+) dimethoxide and its effects on activity or function are complex. Heme and non-heme iron transporters were found to be strong markers of the erythrophagolysosomal membrane

属性

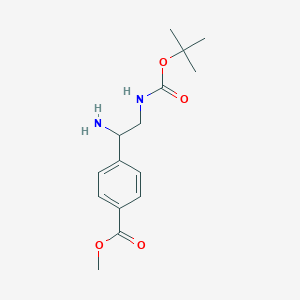

IUPAC Name |

iron(2+);methanolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CH3O.Fe/c2*1-2;/h2*1H3;/q2*-1;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAPRHKOWFRYFTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

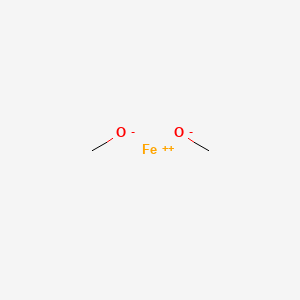

C[O-].C[O-].[Fe+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6FeO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50562067 | |

| Record name | Iron(2+) dimethoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50562067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7245-21-8 | |

| Record name | Iron(2+) dimethoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50562067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{[(Pyridin-3-yl)methyl]amino}cyclohexane-1-carboxylic acid](/img/structure/B1627979.png)

![1-{[(3-Fluorophenyl)methyl]amino}cyclohexane-1-carboxylic acid](/img/structure/B1627981.png)

![[2-(4-Cyanophenyl)-2-hydroxyethyl]carbamic acid tert-butyl ester](/img/structure/B1627984.png)

![1-[(Thiophen-2-yl)methyl]-1,2,3,4-tetrahydroquinoxaline](/img/structure/B1627985.png)

![6-Chloro-1a,2,3,7b-tetrahydro-1-oxa-cyclopropa[a]naphthalene](/img/structure/B1627988.png)

![2-Chloroimidazo[1,5-a]pyrido[3,2-e]pyrazin-6(5H)-one](/img/structure/B1627997.png)

![5H-Dinaphtho[2,3-a:2',3'-i]carbazole-5,10,15,17(16H)-tetrone](/img/structure/B1628002.png)